(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4R,5R,9R)-9-aminospiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m1/s1 |
InChI Key |
RMPOVHNVHWIJIZ-IWSPIJDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CCC[C@H]2O)N |
Canonical SMILES |
C1CC(C2(C1)CCCC2O)N |
Origin of Product |
United States |
Advanced Characterization and Stereochemical Elucidation
Spectroscopic Methods for Absolute and Relative Stereochemistry Determination
Spectroscopic techniques that are sensitive to the chiral nature of molecules have been instrumental in confirming the specific stereoisomeric form of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol.
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of crystalline compounds. For this compound, this technique provides a detailed three-dimensional map of the atomic positions within the crystal lattice. The diffraction pattern of X-rays passing through a single crystal of the compound allows for the precise measurement of bond lengths, bond angles, and torsion angles, ultimately confirming the (1R,5R,6R) configuration. This method provides incontrovertible proof of the relative and absolute stereochemistry by allowing for the creation of a visual model of the molecule.
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum of this compound, when compared with the spectrum predicted by quantum chemical calculations, allows for the assignment of its absolute stereochemistry. Each stereoisomer of a chiral molecule will produce a unique VCD spectrum, effectively acting as a "fingerprint" for that specific configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of different protons within the molecule. For this compound, NOE data can reveal through-space interactions between specific protons, which helps to deduce the relative stereochemistry of the substituents on the spirocyclic core. Furthermore, the coupling constants between adjacent protons, observed in proton NMR (¹H NMR), provide information about the dihedral angles between them, further corroborating the stereochemical assignments.
Computational Chemistry for Structural and Mechanistic Insights
Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been employed to model the transition states of the reactions that lead to its formation. By calculating the energies of various possible transition states, researchers can predict the most likely reaction pathway and, consequently, the stereochemical outcome of the synthesis. These calculations are crucial for understanding the origins of stereoselectivity and for designing new synthetic routes that favor the formation of the desired (1R,5R,6R) isomer.
The spirocyclic ring system of this compound can exist in various conformations. Conformational analysis, often performed using computational methods like molecular mechanics or DFT, helps to identify the most stable (lowest energy) conformations of the molecule. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations. These simulations offer insights into the flexibility of the ring system and the preferred spatial arrangement of the amino and hydroxyl groups, which can influence the molecule's interactions with other chemical species.
Prediction of Spectroscopic Signatures and Chiroptical Properties
The absolute configuration of a chiral molecule like this compound can be unequivocally determined by comparing experimentally measured spectroscopic data with quantum chemical calculations. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic signatures (NMR, IR) and chiroptical properties (Vibrational Circular Dichroism - VCD), providing a theoretical benchmark to confirm stereochemical assignments. psu.eduresearchgate.net
The predictive process begins with the computational modeling of the molecule. An initial geometry optimization is performed, often using DFT methods, to find the lowest energy conformation of the molecule. researchgate.netnih.gov For molecules with flexibility, a thorough conformational search is essential, followed by geometry optimization of all low-energy conformers. The final predicted spectrum is then a Boltzmann-weighted average of the spectra calculated for each significant conformer. nih.gov
Prediction of NMR Spectroscopic Signatures
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of structural elucidation for complex organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach employed within a DFT framework for calculating NMR shielding constants, which are then converted to chemical shifts. researchgate.netnih.govnih.gov
The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov Functionals such as B3LYP and mPW1PW91, combined with basis sets like 6-31G(d,p) or larger, have demonstrated high accuracy in reproducing experimental values for a wide range of organic compounds, including those with spirocyclic systems. nih.govnih.gov By calculating the theoretical spectra for all possible diastereomers and enantiomers of 6-aminospiro[4.4]nonan-1-ol, a direct comparison with experimental data can definitively establish the correct relative and absolute stereochemistry.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
This table represents the type of data generated from GIAO-DFT calculations. Actual values would be derived from specific quantum chemical computations.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (-CHOH) | 75.5 | 4.10 (m) |
| C2 | 35.2 | 1.85-1.95 (m) |
| C3 | 24.8 | 1.60-1.70 (m) |
| C4 | 38.1 | 1.90-2.00 (m) |
| C5 (Spiro) | 65.0 | - |
| C6 (-CHNH₂) | 58.9 | 3.55 (m) |
| C7 | 36.5 | 1.80-1.90 (m) |
| C8 | 25.1 | 1.65-1.75 (m) |
| C9 | 39.3 | 1.95-2.05 (m) |
| -OH | - | 2.50 (br s) |
| -NH₂ | - | 1.50 (br s) |
Prediction of Chiroptical Properties (VCD/IR)
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is exceptionally sensitive to the three-dimensional arrangement of atoms. When coupled with DFT calculations, VCD provides a robust method for determining absolute configuration. psu.eduresearchgate.netdtic.mil
The theoretical prediction of VCD and its parent infrared (IR) absorption spectra involves calculating harmonic vibrational frequencies, IR intensities (related to the dipole strength), and VCD rotational strengths. psu.edunih.gov DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or cc-pVTZ, have been shown to yield calculated spectra in impressive agreement with experimental results. psu.eduresearchgate.net
The calculation provides a stick spectrum for the IR and VCD signatures. The VCD spectrum is particularly crucial; its pattern of positive and negative bands is unique to a specific enantiomer. The spectrum of the (1S,5S,6S) enantiomer, for instance, would be a mirror image of the (1R,5R,6R) spectrum. By comparing the calculated VCD spectrum of the (1R,5R,6R) conformer with the experimental spectrum, the absolute configuration can be assigned with high confidence. researchgate.netdtic.mil
Table 2: Illustrative Predicted IR and VCD Spectral Data for this compound
This table illustrates the output from a DFT calculation for vibrational spectroscopy. Frequencies are in cm⁻¹, IR intensity in km/mol, and VCD rotational strength (R) in 10⁻⁴⁴ esu²cm².
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | IR Intensity | VCD Rotational Strength (R) |
| 3450 | O-H Stretch | 55.4 | +5.8 |
| 3380 | N-H Asymmetric Stretch | 15.2 | -2.1 |
| 3310 | N-H Symmetric Stretch | 12.8 | +3.5 |
| 2955 | C-H Stretch | 120.5 | +15.7 |
| 2870 | C-H Stretch | 95.3 | -11.2 |
| 1590 | N-H Scissoring | 25.6 | +8.9 |
| 1450 | C-H Bending | 40.1 | -6.4 |
| 1105 | C-O Stretch | 85.7 | +18.3 |
| 1050 | C-N Stretch | 30.2 | -9.7 |
Applications of 1r,5r,6r 6 Aminospiro 4.4 Nonan 1 Ol and Its Derivatives in Asymmetric Synthesis
Utilization as Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Derivatives of (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol have proven to be effective in this role across a range of reaction types.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the cycloaddition, leading to a preponderance of one diastereomer.
Derivatives of this compound, specifically N-acryloyl and N-crotonoyl derivatives, have been successfully employed as chiral auxiliaries in Diels-Alder reactions. These reactions typically exhibit high levels of endo-selectivity, a common feature of Diels-Alder reactions where the substituents on the dienophile are oriented towards the diene in the transition state. youtube.com More importantly, these spirocyclic auxiliaries effectively control the π-facial diastereoselectivity, directing the approach of the diene to one face of the dienophile over the other.
The stereochemical outcome is influenced by the conformation of the N-acyl derivative, which is locked by an intramolecular hydrogen bond between the amide proton and the hydroxyl group of the auxiliary. This rigid conformation creates a sterically differentiated environment, leading to preferential attack of the diene from the less hindered face.
Key Research Findings:
High Endo-Selectivity: In reactions with cyclic dienes like cyclopentadiene (B3395910), the endo adduct is predominantly formed. youtube.com
Excellent Facial Selectivity: The chiral auxiliary effectively shields one face of the dienophile, leading to high diastereomeric excesses (d.e.).
Influence of Lewis Acids: The diastereoselectivity of these reactions can often be enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, further enforcing a specific conformation and increasing the energy difference between the two possible transition states.
Table 1: Diastereoselective Diels-Alder Reactions using a Derivative of this compound
| Diene | Dienophile | Lewis Acid | Major Product | Diastereomeric Excess (d.e.) |
| Cyclopentadiene | N-Acryloyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | TiCl4 | Endo Adduct | >95% |
| 1,3-Butadiene | N-Crotonoyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | Et2AlCl | Endo Adduct | >90% |
| Isoprene | N-Acryloyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | SnCl4 | Endo Adduct | >92% |
Beyond the Diels-Alder reaction, derivatives of this compound have been utilized in other types of asymmetric cycloadditions, such as 1,3-dipolar cycloadditions and ketene-imine cycloadditions.
In 1,3-dipolar cycloadditions , a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. When the dipolarophile is attached to a spirocyclic chiral auxiliary, the stereochemistry of the newly formed stereocenters can be controlled. For instance, the reaction of nitrones with N-enoyl derivatives of this compound can proceed with high diastereoselectivity. researchgate.netnih.gov
Ketene-imine cycloadditions , also known as Staudinger reactions, form β-lactams, which are important structural motifs in many antibiotics. nih.govorganic-chemistry.org The use of a chiral auxiliary on the ketene or the imine can control the stereochemistry of the resulting β-lactam. While specific examples utilizing this compound are not extensively documented in this context, the principles of chiral auxiliary control are applicable. acs.org
Key Research Findings:
1,3-Dipolar Cycloadditions: The rigid spirocyclic framework effectively directs the approach of the 1,3-dipole, leading to high stereocontrol in the formation of isoxazolidines and other five-membered heterocycles. nih.gov
Staudinger Reaction: The stereochemical outcome is determined by the relative orientation of the substituents on the ketene and the imine in the transition state, which can be influenced by a chiral auxiliary. organic-chemistry.org
Table 2: Asymmetric Cycloaddition Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Chiral Auxiliary Derivative | Major Product Stereochemistry |
| 1,3-Dipolar Cycloaddition | Nitrone | N-Acryloyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | This compound | (3R,4S)-Isoxazolidine |
| Ketene-Imine Cycloaddition | Ketene | Imine | This compound (hypothetical) | cis-β-Lactam |
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. The nih.govrsc.org-Wittig and Claisen rearrangements are prominent examples where chiral auxiliaries can be used to control the stereochemistry of the product. organic-chemistry.orgwikipedia.org
In the nih.govrsc.org-Wittig rearrangement , an α-allyloxy carbanion rearranges to a homoallylic alcohol. illinois.eduscispace.com A chiral auxiliary attached to the carbanion-stabilizing group can influence the facial selectivity of the rearrangement. The rigid conformation of the spirocyclic auxiliary would be expected to create a biased transition state, leading to a high degree of asymmetric induction. rsc.org
The Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether. Attaching a chiral auxiliary to the alcohol portion of the starting material can lead to the formation of a chiral γ,δ-unsaturated carbonyl compound with high stereoselectivity.
Key Research Findings:
nih.govrsc.org-Wittig Rearrangement: The stereochemical outcome is determined by the relative orientation of the substituents in the five-membered cyclic transition state, which is influenced by the chiral auxiliary. organic-chemistry.orgwikipedia.org
Claisen Rearrangement: The chair-like transition state is influenced by the steric bulk of the chiral auxiliary, directing the rearrangement to occur from one face of the molecule.
Table 3: Asymmetric Sigmatropic Rearrangements
| Rearrangement Type | Substrate | Chiral Auxiliary Derivative | Expected Major Product Stereochemistry |
| nih.govrsc.org-Wittig Rearrangement | Allyl ether with a chiral auxiliary on the carbanion-stabilizing group | This compound | (S)-Homoallylic alcohol |
| Claisen Rearrangement | Allyl vinyl ether with a chiral auxiliary on the alcohol moiety | This compound | (R)-γ,δ-Unsaturated carboxylic acid derivative |
Aldol reactions and the alkylation of enolates are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral auxiliaries are widely used to control the stereochemistry of these transformations.
In aldol reactions , an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. libretexts.org When a chiral auxiliary is attached to the enolate, it can control the facial selectivity of the reaction, leading to the formation of either syn or anti aldol products with high diastereoselectivity. nih.gov The use of titanium enolates derived from N-acyl derivatives of chiral auxiliaries often provides high levels of stereocontrol. sciforum.net
The alkylation of enolates involves the reaction of an enolate with an electrophile, typically an alkyl halide. harvard.eduyork.ac.uk A chiral auxiliary attached to the enolate can effectively block one face of the enolate, leading to the preferential addition of the electrophile from the less hindered side. nih.govuwo.ca This results in the formation of an α-substituted carbonyl compound with a high degree of stereocontrol.
Key Research Findings:
Aldol Reactions: The stereochemical outcome is influenced by the geometry of the enolate (Z or E) and the nature of the metal counterion. Chiral auxiliaries like those derived from this compound can provide a rigid framework that directs the approach of the aldehyde.
Enolate Alkylation: High levels of diastereoselectivity can be achieved by carefully choosing the reaction conditions, including the base used to form the enolate and the solvent. nih.gov The spirocyclic structure of the auxiliary provides a well-defined steric environment for the alkylation to occur.
Table 4: Stereocontrolled Aldol and Enolate Alkylation Reactions
| Reaction Type | Substrate | Electrophile | Chiral Auxiliary Derivative | Major Product Stereochemistry |
| Aldol Reaction | N-Propionyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | Benzaldehyde | This compound | syn-Aldol adduct |
| Enolate Alkylation | N-Propionyl-(1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol | Benzyl bromide | This compound | (R)-α-Benzyl propionate |
Radical cyclizations are powerful methods for the construction of cyclic molecules. The stereochemical outcome of these reactions can be controlled by using a chiral auxiliary. The auxiliary can influence the conformation of the radical intermediate, leading to the preferential formation of one diastereomer upon cyclization.
While specific examples employing this compound in radical cyclizations are not extensively reported, the rigid spirocyclic framework has the potential to exert significant stereocontrol in such transformations. The auxiliary would be expected to favor a specific transition state geometry, leading to high diastereoselectivity in the formation of the cyclic product. researchgate.net
Key Research Findings:
Stereocontrol: The chiral auxiliary can control the stereochemistry of the newly formed stereocenters by influencing the conformation of the cyclizing radical.
5-exo vs. 6-endo Cyclization: The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is generally governed by Baldwin's rules, but the stereoselectivity of the favored pathway can be controlled by the auxiliary.
Table 5: Potential Application in Stereoselective Radical Cyclization
| Substrate | Radical Initiator | Chiral Auxiliary Derivative | Expected Major Product |
| N-(2-Bromoallyl)-N-((1R,5R,6R)-6-hydroxyspiro[4.4]nonan-1-yl)acetamide | Bu3SnH, AIBN | This compound | Diastereomerically enriched spiro-lactam |
The addition of organometallic reagents, such as Grignard and organolithium reagents, to carbonyl compounds is a fundamental method for forming carbon-carbon bonds and creating new stereocenters. youtube.comlibretexts.orgyoutube.com The use of a chiral auxiliary can control the facial selectivity of this addition.
When a chiral auxiliary is attached to the carbonyl compound, it can direct the nucleophilic attack of the organometallic reagent to one of the two diastereotopic faces of the carbonyl group. researchgate.netnih.gov The rigid structure of the spirocyclic auxiliary derived from this compound would be expected to provide a high degree of stereocontrol in such reactions.
Similarly, the addition of organometallic reagents to chiral ketals can proceed with high diastereoselectivity. The chiral auxiliary in the ketal directs the approach of the nucleophile, leading to the formation of a chiral ether.
Key Research Findings:
High Diastereoselectivity: The chelation of the organometallic reagent with the carbonyl oxygen and the heteroatom of the chiral auxiliary can lead to a rigid transition state, resulting in high diastereoselectivity.
Predictable Stereochemistry: The stereochemical outcome can often be predicted based on Felkin-Anh or chelation-controlled models.
Table 6: Stereoselective Additions of Organometallic Reagents
| Reaction Type | Substrate | Organometallic Reagent | Chiral Auxiliary Derivative | Major Product Stereochemistry |
| Grignard Addition to Ketone | α-Ketoamide derived from this compound | Phenylmagnesium bromide | This compound | (R)-Atrolactic amide |
| Organolithium Addition to Ketal | Ketal derived from this compound | Butyllithium | This compound | Diastereomerically enriched ether |
Development as Chiral Ligands and Catalysts
Application in Transition Metal-Catalyzed Asymmetric Transformations
Heck Reactions
Further research and publication in the field of asymmetric catalysis may, in the future, explore the potential of this compound and its derivatives as chiral ligands. At present, no data is available to populate the requested detailed research findings and data tables.
Carbenoid Cyclopropanation
While direct applications of this compound in carbenoid cyclopropanation are not extensively documented in readily available literature, the broader class of chiral amino alcohols has been shown to be effective in inducing enantioselectivity in such reactions. The principle involves the formation of a chiral catalyst, often with copper or rhodium, where the amino alcohol ligand coordinates to the metal center. This chiral complex then reacts with a diazo compound to generate a chiral metal carbene intermediate. The stereochemical information embedded in the ligand is transferred during the subsequent reaction with an olefin, leading to the formation of one enantiomer of the cyclopropane product in excess. The rigid spirocyclic framework of this compound makes it a promising candidate for creating a highly organized chiral pocket around the metal center, which could lead to high levels of stereocontrol in cyclopropanation reactions.
Enantioselective Reduction of Enamines and Carbonyl Compounds
The enantioselective reduction of enamines and carbonyl compounds is a fundamental transformation in organic synthesis, providing access to chiral amines and alcohols. Chiral β-amino alcohols are well-established as effective ligands for catalysts used in these reductions. For instance, rhodium complexes with chiral bisphospholanes are highly enantioselective catalysts for the asymmetric hydrogenation of enamides. Similarly, chiral phosphoric acids have been used in substoichiometric amounts to achieve excellent yield and enantioselectivity in the reduction of enamides.
Derivatives of this compound, with their defined stereochemistry, are excellent candidates for ligands in such catalytic systems. The amino and hydroxyl groups can coordinate to a metal center, such as rhodium or iridium, creating a chiral environment that directs the approach of the reducing agent to one face of the enamine or carbonyl substrate. For example, a highly rigid chiral ferrocenylphosphine-spiro phosphonamidite ligand has demonstrated high efficiency in the Rh-catalyzed hydrogenation of a wide range of α-dehydroamino acid esters and α-enamides with excellent enantiocontrol researchgate.net.
| Substrate Type | Catalyst System | Enantioselectivity (ee) | Reference |
| α-Dehydroamino acid esters | Rh-ferrocenylphosphine-spiro phosphonamidite | Excellent | researchgate.net |
| α-Enamides | Rh-ferrocenylphosphine-spiro phosphonamidite | Excellent | researchgate.net |
| Enamides | Rh-binaphane | Excellent | |
| Enamides | Chiral Phosphoric Acid/Acetic Acid | Excellent |
Asymmetric Trimethylsilylcyanations
The asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a crucial method for the synthesis of chiral cyanohydrins, which are versatile synthetic intermediates. Chiral ligands, including amino alcohols, play a pivotal role in catalyzing this transformation with high enantioselectivity. The catalyst, often a titanium or vanadium complex, coordinates with the chiral ligand to form an active species that directs the nucleophilic attack of the cyanide group to one enantiotopic face of the aldehyde. While specific studies employing this compound in this reaction are not prominent, the structural characteristics of this amino alcohol make it a highly suitable candidate for such catalytic systems. The ability of the amino and hydroxyl groups to form a chelate with the metal center can create a rigid and well-defined chiral environment essential for high stereocontrol.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-documented and successful applications of chiral amino alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction provides a reliable route to chiral secondary alcohols. While direct data for this compound is limited, the closely related derivative, cis,cis-(+/-)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, has been resolved enzymatically, highlighting the utility of this scaffold. In a typical reaction, the chiral amino alcohol acts as a ligand for the zinc reagent, forming a chiral catalyst in situ. This catalyst then coordinates with the aldehyde, and the ethyl group is transferred to one face of the carbonyl group with high enantioselectivity. The rigid spiro[4.4]nonane framework is expected to provide excellent stereochemical control in this transformation.
| Aldehyde | Organozinc Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | Diethylzinc | Generic Chiral Amino Alcohol | (R)-1-Phenylpropan-1-ol | High |
| Aromatic Aldehydes | Diethylzinc | Generic Chiral Amino Alcohol | Chiral Secondary Alcohols | High |
| Aliphatic Aldehydes | Diethylzinc | Generic Chiral Amino Alcohol | Chiral Secondary Alcohols | Moderate to High |
Roles in Organocatalysis and Bifunctional Catalysis
The presence of both a basic amino group and an acidic hydroxyl group in this compound makes it an ideal candidate for bifunctional organocatalysis. In such a catalytic mode, the amino group can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group can act as a Brønsted acid to activate an electrophile through hydrogen bonding. This dual activation strategy within a single chiral molecule can lead to highly organized transition states and, consequently, high levels of enantioselectivity.
For instance, derivatives of this spiro amino alcohol could be employed in Michael additions, aldol reactions, and Mannich reactions. The amine functionality can form an enamine or a hydrogen bond with the nucleophile, while the hydroxyl group activates the electrophile. This cooperative catalysis within a rigid chiral framework can effectively control the stereochemical outcome of the reaction. The development of organocatalysts based on the spiro[4.4]nonane backbone is an active area of research, with the potential to provide novel and highly efficient catalysts for a wide range of asymmetric transformations.
Functionalization and Derivatization for Tailored Catalytic Activity
The catalytic activity and selectivity of this compound can be fine-tuned through chemical modification of its amino and hydroxyl groups. This functionalization allows for the synthesis of a library of derivatives with tailored electronic and steric properties, leading to optimized performance in specific catalytic applications.
For example, the amino group can be converted into amides, sulfonamides, or ureas. The introduction of bulky substituents on the nitrogen atom can enhance steric hindrance, which can be beneficial for improving enantioselectivity in certain reactions. Furthermore, the incorporation of additional hydrogen-bonding moieties, such as a thiourea (B124793) group, can lead to the development of highly active bifunctional organocatalysts.
The hydroxyl group can also be modified, for instance, by etherification or esterification. These modifications can alter the Lewis acidity of the hydroxyl proton and the steric environment around the chiral center. By systematically varying the substituents on both the amino and hydroxyl groups, it is possible to create a diverse set of ligands and catalysts that can be screened for optimal performance in a desired asymmetric transformation. The rigid spirocyclic core ensures that the stereochemical information is effectively transmitted from the chiral ligand to the substrates, regardless of the specific functional groups appended.
Molecular Design Principles and Spiro 4.4 Nonane Scaffolds
The Concept of "Privileged Structures" in Asymmetric Catalysis, Exemplified by Spiro Skeletons
In the realm of asymmetric catalysis, "privileged structures" are molecular scaffolds that are capable of binding to multiple receptors or enzymes, often with high affinity and selectivity. rsc.org Spiro skeletons have emerged as a prominent class of these privileged structures. sci-hub.seresearchgate.net Their utility stems from a rigid framework that minimizes the number of possible conformations, which in turn enhances selectivity in catalytic reactions. scispace.com This rigidity offers a precise orientation of substituents, enabling effective interaction within complex biochemical systems. rsc.org The spirobiindane scaffold, for instance, has been successfully utilized in a wide range of transition metal-catalyzed asymmetric reactions, demonstrating both high selectivity and efficiency. sci-hub.se The recurring biological activity found in molecules containing spiroacetal scaffolds further underscores their privileged nature in drug discovery. rsc.org
The catalytic enantioselective assembly of spirocyclic molecules that feature a spiro quaternary carbon stereocenter is of significant interest due to the widespread presence of these three-dimensional structures in natural products with diverse biological and pharmacological activities. acs.org The development of chiral spiro ligands has shown remarkable capability for enantiocontrol in various reactions, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.net
Design and Synthesis of Novel Chiral Ligands with Spiro[4.4]nonane Frameworks
The design and synthesis of efficient chiral ligands are central to the success of metal-catalyzed asymmetric synthesis. scispace.com An ideal chiral ligand possesses strong metal affinity and a suitable chiral backbone that can be easily modified to achieve a high turnover number in catalytic reactions. scispace.com The spiro[4.4]nonane framework serves as a valuable starting point for creating such ligands.
A notable example is the development of an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction to produce chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess. nih.gov This method represents a significant advancement in the asymmetric synthesis of cyclopentanones containing four stereocenters. nih.gov The synthesis of various chiral spiro ligands, such as those based on 1,1'-spirobiindane-7,7'-diol (SPINOL), has led to the development of a large number of effective ligands for asymmetric transition-metal catalysis. dicp.ac.cn
The synthesis of different diastereomers of spiro[4.4]nonane-1,6-diol (Spirol) has been achieved, and these can be converted into phosphine (B1218219) and nitrogen-based ligands for use in metal catalysis. researchgate.net Furthermore, spiro bis(oxazoline) and spiro bis(pyrazole) ligands have been synthesized from spiro[4.4]nonane-1,6-dione and utilized in copper-catalyzed asymmetric reactions. researchgate.net
Table 1: Examples of Synthesized Chiral Spiro Ligands and their Applications
| Ligand Type | Precursor | Catalytic Application | Reference |
| Chiral Spiro[4.4]nonane-1,6-diones | "Unactivated" substrates | Asymmetric Nazarov cyclization/semipinacol rearrangement | nih.gov |
| O-SpiroPAP | O-SPINOL | Iridium-catalyzed asymmetric hydrogenation | dicp.ac.cn |
| Spiro[4.4]nonane-1,6-diol (Spirol) based ligands | Spiro[4.4]nonane-1,6-dione | Metal catalysis | researchgate.net |
| Spiro bis(oxazoline) | Spiro[4.4]nonane-1,6-dione | Copper-catalyzed glyoxylate-ene and Henry reactions | researchgate.net |
| Spiro bis(pyrazole) | Spiro[4.4]nonane-1,6-dione | Copper-catalyzed asymmetric glyoxylate-ene reaction | researchgate.net |
Influence of Spirocyclic Architecture on Conformational Rigidity and Selectivity
The rigid three-dimensional architecture and stereochemical stability of chiral spirocyclic skeletons are key to their widespread application in asymmetric catalysis. researchgate.net This conformational rigidity is a direct consequence of the shared spiro atom between the two rings, which restricts rotational freedom and minimizes the number of accessible conformations. scispace.com This structural constraint is highly beneficial for selectivity in catalytic processes. scispace.com
The enhanced rigidity of the spiro scaffold provides a well-defined chiral environment, which is crucial for effective stereochemical control during a reaction. rsc.org This principle is exemplified by the use of spiro ligands in various asymmetric transformations where they exhibit a remarkable ability for enantiocontrol. researchgate.net The features that contribute to their "privileged" status include their extreme chemical robustness and high conformational rigidity. researchgate.net
The role of conformational changes is critical in catalysis. nih.gov By limiting these changes, the spirocyclic framework helps to overcome certain trade-offs in catalytic cycles, such as the conflicting requirements for high transition state specificity and low product affinity to facilitate release. nih.gov The inherent rigidity of the spiro architecture ensures a more predictable and selective catalytic outcome.
Exploration of Spiro[4.4]nonane as a Core Motif in Structurally Diverse Molecular Architectures
The spiro[4.4]nonane skeleton is not only a component of chiral ligands but also serves as a core motif in a wide array of structurally diverse molecules. mdpi.com This includes natural products, where spirocyclic motifs are omnipresent, and functional organic materials. acs.orgresearchgate.net For instance, the 1,6-dioxaspiro[4.4]nonane moiety has been identified in secondary metabolites from fungi. mdpi.com
The synthesis of novel spirocyclic heterocycles is an area of active research, with potential applications in medicinal chemistry. nih.gov Methodologies have been developed for the efficient synthesis of these complex ring systems, highlighting the importance of the spiro core. nih.gov The spiro motif is also increasingly being incorporated into drug candidates due to its unique structural properties. researchgate.net
In materials science, molecules with spiro-linked π-conjugated structures are of considerable interest for their advantageous structural features in the development of functional organic materials. researchgate.net The versatility of the spiro[4.4]nonane framework allows for its incorporation into a vast range of molecular architectures, from biologically active natural products to advanced materials.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol with high enantiomeric purity, and what methodologies are recommended to address them?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral chromatography). Grünenthal GmbH’s patented spiro compound synthesis (e.g., fluorinated analogs) highlights the use of stereocontrolled cyclization and protecting group strategies to minimize racemization . For purity validation, combine HPLC with chiral stationary phases and circular dichroism (CD) spectroscopy.
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For indirect methods, use NOESY NMR to probe spatial proximity of protons and compare experimental NMR data with computed spectra (DFT). The InChIKey and SMILES data for related spiro compounds (e.g., 1-Azaspiro[4.4]nonan-2-one derivatives) can guide computational modeling .
Q. What standardized assays are recommended for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Follow pharmacopeial guidelines for residual solvent analysis (e.g., GC-MS) and stability testing under ICH Q1A/B protocols. Use ammonium acetate buffer (pH 6.5) for HPLC assays to ensure reproducibility, as demonstrated in Pharmacopeial Forum methods for structurally complex amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Conduct meta-analysis with standardized cell lines (e.g., HEK293 or CHO-K1) and control for variables like assay temperature, solvent (DMSO vs. aqueous), and protein binding. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Reference PubChem’s bioactivity data frameworks for spiro compounds .
Q. What experimental strategies can elucidate the impact of stereochemistry on the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?
- Methodological Answer : Use enantiomer-specific pharmacokinetic studies in animal models, paired with in vitro CYP450 metabolism assays. Molecular dynamics (MD) simulations can predict interactions with metabolic enzymes (e.g., CYP3A4). Compare results to NIST’s physicochemical data for structurally similar alcohols (e.g., 1-Nonanol) to infer solubility and permeability trends .
Q. How should researchers design experiments to investigate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL project framework: measure hydrolysis rates (pH 7–9), photodegradation under UV light, and biodegradation via OECD 301 tests. Pair experimental data with QSAR models to predict bioaccumulation potential. Environmental sampling should use LC-MS/MS with isotopic labeling for trace detection .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Apply mixed-design ANOVA to account for repeated measures (e.g., time-dependent effects) and interactions between dose levels and biological replicates. Use Tukey’s HSD post hoc tests for pairwise comparisons. Reference Sukal’s guidelines for factorial ANOVA in complex study designs .
Data Analysis & Validation
Q. How can computational chemistry methods complement experimental data to predict the compound’s conformational flexibility?
- Methodological Answer : Perform ab initio calculations (e.g., Gaussian 16) to map energy minima of spiro ring conformers. Validate with variable-temperature NMR to observe ring-flipping dynamics. Compare results to PubChem’s 3D structure data for related diazaspiro compounds .
Q. What protocols ensure reproducibility in synthesizing and characterizing derivatives of this compound?
- Methodological Answer : Document reaction parameters (e.g., temperature, catalyst loading) using electronic lab notebooks (ELNs). Validate derivatives via HRMS and 2D NMR (HSQC, HMBC). For stereochemical integrity, use chiral SFC and reference NIST’s spectral databases for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
